molecular formula C7H5BrFNO2 B1271564 4-Bromo-2-fluoro-6-nitrotoluene CAS No. 502496-34-6

4-Bromo-2-fluoro-6-nitrotoluene

Cat. No. B1271564
M. Wt: 234.02 g/mol
InChI Key: QZUIGBPWEFMEEV-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-nitrotoluene is a compound that is not directly described in the provided papers, but its characteristics can be inferred from similar compounds. The molecule likely contains a benzene ring with bromo, fluoro, and nitro substituents, which are known to influence the electronic properties of the aromatic system. The presence of these substituents suggests that the compound could be of interest in various chemical reactions and could serve as an intermediate in the synthesis of other chemicals .

Synthesis Analysis

The synthesis of halogenated nitrotoluenes, similar to 4-Bromo-2-fluoro-6-nitrotoluene, involves electrophilic aromatic substitution reactions. For instance, Ba(BrF4)2 has been used as a highly active brominating agent for p-nitrotoluene to form 3-bromo-nitrotoluene without the need for catalysts or harsh conditions . Additionally, the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through reduction, diazotization, and the Sandmeyer reaction indicates a possible pathway for the synthesis of related compounds . These methods could potentially be adapted for the synthesis of 4-Bromo-2-fluoro-6-nitrotoluene.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-2-fluoro-6-nitrotoluene has been studied using various spectroscopic techniques. For example, the title molecule in one study showed specific dihedral angles between the nitro groups and the benzene ring, as well as between the bromo- and fluoro-substituted benzene rings . Such structural details are crucial for understanding the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of halogenated nitrotoluenes can be complex due to the presence of electron-withdrawing and electron-donating substituents. The bromination of p-nitrotoluene to form 3-bromo-nitrotoluene is an example of electrophilic aromatic substitution . The synthesis of 4-Bromo-2-chlorotoluene and 2,4,6-Bromo-4'-nitro ether further illustrates the versatility of halogenated nitrotoluenes in chemical reactions, including diazotization and electrophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitrotoluenes can be deduced from spectroscopic studies and theoretical calculations. Density functional theory (DFT) and vibrational spectroscopy have been used to analyze the vibrational spectra of 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene, providing insights into the molecular vibrations and electronic structure . The study of 2-Bromo-6-fluorotoluene, an important medical intermediate, involved the identification of the structure of intermediates and the target product using IR, MS, and 1H NMR, which are essential techniques for characterizing such compounds . These methods could be applied to study the physical and chemical properties of 4-Bromo-2-fluoro-6-nitrotoluene.

Scientific Research Applications

  • 5-Bromo-4-fluoro-2-nitrotoluene : This compound is used in scientific research, but the specific applications are not detailed.
  • 4-Bromo-2-nitrotoluene : This compound can be synthesized by the regioselective bromination of o-nitrotoluene. It may be used as a starting material in the synthesis of 4-bromo-2-nitrobenzylidene.
  • 2-Bromo-6-nitrotoluene : This compound has been used as a starting reagent in the total synthesis of N-acetyl methyl ester of (±)-clavicipitic acids and in the synthesis of carbazomadurin A, a highly oxygenated neuronal cell protecting carbazole alkaloid.
  • 4-Bromo-2-nitrotoluene : This compound can be synthesized by the regioselective bromination of o-nitrotoluene. It may be used as a starting material in the synthesis of 4-bromo-2-nitrobenzylidene and 4-bromo-2-nitrobenzoic acid by oxidation.
  • 2-Bromo-6-nitrotoluene : This compound has been used as a starting reagent in the total synthesis of N-acetyl methyl ester of (±)-clavicipitic acids and in the synthesis of carbazomadurin A, a highly oxygenated neuronal cell protecting carbazole alkaloid.
  • 4-Bromo-2-nitrotoluene : This compound can be synthesized by the regioselective bromination of o-nitrotoluene. It may be used as a starting material in the synthesis of 4-bromo-2-nitrobenzylidene and 4-bromo-2-nitrobenzoic acid by oxidation.
  • 2-Bromo-6-nitrotoluene : This compound has been used as a starting reagent in the total synthesis of N-acetyl methyl ester of (±)-clavicipitic acids and in the synthesis of carbazomadurin A, a highly oxygenated neuronal cell protecting carbazole alkaloid.

Safety And Hazards

4-Bromo-2-fluoro-6-nitrotoluene is considered hazardous. It can cause skin and eye irritation and may be harmful if swallowed or inhaled . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-1-fluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUIGBPWEFMEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378426
Record name 4-Bromo-2-fluoro-6-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-6-nitrotoluene

CAS RN

502496-34-6
Record name 4-Bromo-2-fluoro-6-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-6-nitrotoluene
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